molecular formula C7H5FN2S B13006695 4-Fluorobenzo[d]thiazol-5-amine

4-Fluorobenzo[d]thiazol-5-amine

Cat. No.: B13006695
M. Wt: 168.19 g/mol
InChI Key: QQAXUVZCOYJCFY-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazol-5-amine is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a fluorine atom at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzo[d]thiazol-5-amine typically involves the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-Fluorobenzo[d]thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluorobenzo[d]thiazol-5-amine can be compared with other similar compounds such as:

    Benzothiazole: Lacks the fluorine atom and has different chemical properties.

    4-Bromobenzo[d]thiazol-5-amine: Contains a bromine atom instead of fluorine, leading to different reactivity and applications.

    2-Amino-4-bromo-6-fluorobenzothiazole: Contains both bromine and fluorine atoms, offering unique properties for specific applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.

Biological Activity

4-Fluorobenzo[d]thiazol-5-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a benzothiazole ring and an amine group with a fluorine atom at the fourth position, this compound exhibits various pharmacological properties, including anti-tumor and antibacterial activities. This article aims to explore the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C7H6FN2S
  • Molecular Weight : 172.19 g/mol
  • Structure : The presence of the fluorine atom enhances the compound's reactivity and biological activity compared to its analogs.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-tumor properties. It has shown potential against various cancer cell lines, suggesting mechanisms that could inhibit tumor growth or induce apoptosis. Additionally, its antibacterial properties have been explored, indicating a broader spectrum of applications in pharmacology.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReferences
Anti-tumorInduces apoptosis in cancer cells
AntibacterialEffective against various bacterial strains
Inhibition of RIPK2Potential treatment for inflammatory disorders

The mechanism by which this compound exerts its anti-tumor effects involves interactions with proteins associated with cancer progression. Studies have shown that it can effectively bind to these proteins, suggesting pathways for inhibiting tumor growth. The compound’s ability to induce apoptosis in cancer cells has been confirmed through various assays.

Case Study: Anti-Tumor Activity

In a study evaluating the efficacy of benzothiazole derivatives, including this compound, researchers found that this compound significantly inhibited the proliferation of A431, A549, and H1299 cancer cell lines. The study reported that at concentrations of 1, 2, and 4 μM, it promoted apoptosis and arrested the cell cycle, indicating its potential as a dual-action therapeutic agent against cancer .

Pharmacological Applications

This compound has been investigated for its applications in treating various conditions:

  • Cancer Therapy : Its anti-tumor activity makes it a candidate for developing new cancer therapies.
  • Antibacterial Treatments : The antibacterial properties suggest potential use in treating infections.
  • Inflammatory Disorders : Inhibition of RIPK2 indicates possible applications in treating autoinflammatory diseases such as inflammatory bowel disease (IBD) .

Structural Comparisons with Analog Compounds

The unique structure of this compound differentiates it from other similar compounds. Below is a comparison highlighting its distinctive features:

Table 2: Structural Comparison

Compound NameStructural FeaturesUnique Aspects
Benzo[d]thiazoleLacks fluorine; simpler structureMore basic properties; less biological activity
6-Fluorobenzo[d]thiazol-2-amineFluorine at position 6Different reactivity pattern due to position
4-Chlorobenzo[d]thiazol-2-amineChlorine instead of fluorinePotentially different biological effects
5-Methylbenzo[d]thiazoleMethyl group at position 5Alters electronic characteristics

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

4-fluoro-1,3-benzothiazol-5-amine

InChI

InChI=1S/C7H5FN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2

InChI Key

QQAXUVZCOYJCFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)F)N=CS2

Origin of Product

United States

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